![molecular formula C8H4BrFN2O2 B11930478 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2177264-08-1](/img/structure/B11930478.png)
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique est un composé hétérocyclique de formule moléculaire C8H4BrFN2O2 et de masse moléculaire 259,03 g/mol . Ce composé se caractérise par la présence d’un atome de brome en position 6, d’un atome de fluor en position 4 et d’un groupe acide carboxylique en position 2 sur le système cyclique pyrazolo[1,5-a]pyridine . Il est un intermédiaire précieux en synthèse organique et a des applications dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique implique généralement les étapes suivantes :
Formation du noyau pyrazolo[1,5-a]pyridine : Le noyau de base peut être synthétisé par une réaction de condensation entre un dérivé de pyrazole approprié et un dérivé de pyridine en conditions acides ou basiques.
Fluoruration : L’atome de fluor en position 4 peut être introduit à l’aide d’agents fluorants comme le Selectfluor ou le N-fluorobenzenesulfonimide (NFSI).
Carboxylation : Le groupe acide carboxylique en position 2 peut être introduit par des réactions de carboxylation à l’aide de dioxyde de carbone ou de réactifs carboxylant.
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique consistent à optimiser les voies de synthèse décrites ci-dessus pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour une synthèse efficace et évolutive, ainsi que l’application de principes de chimie verte pour minimiser les déchets et réduire l’impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de fluor peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile.
Réactions d’oxydation et de réduction : Le composé peut subir des réactions d’oxydation et de réduction pour modifier l’état d’oxydation des groupes fonctionnels.
Réactions de couplage : Le groupe acide carboxylique peut participer à des réactions de couplage pour former des amides, des esters et d’autres dérivés.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme l’azoture de sodium, le thiocyanate de potassium ou des amines peuvent être utilisés en conditions douces à modérées.
Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des réducteurs comme l’hydrure de lithium et d’aluminium (LAH) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Couplage : Des réactifs de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide) sont utilisés pour former des amides et des esters.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés pyrazolo[1,5-a]pyridine substitués, des formes oxydées ou réduites du composé et divers dérivés amide ou ester .
Applications De Recherche Scientifique
L’acide 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique présente plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés, notamment des semi-conducteurs organiques et des colorants fluorescents.
Recherche biologique : Il sert de sonde dans les études biologiques pour étudier les activités enzymatiques et les processus cellulaires.
Synthèse chimique : Le composé est un bloc de construction précieux en synthèse organique pour créer des molécules complexes.
Mécanisme D'action
Le mécanisme d’action de l’acide 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d’autres protéines, modulant ainsi leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, notamment la transduction du signal, les voies métaboliques et l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 6-bromopyridine-2-carboxylique : Structure similaire mais sans l’atome de fluor et le cycle pyrazole.
Acide 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique : Structure similaire mais sans l’atome de brome.
Acide pyrazolo[1,5-a]pyridine-2-carboxylique : Sans les atomes de brome et de fluor.
Unicité
L’acide 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylique est unique en raison de la présence d’atomes de brome et de fluor, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette double substitution améliore sa polyvalence en synthèse chimique et son potentiel en tant que pharmacophore dans la découverte de médicaments .
Propriétés
Numéro CAS |
2177264-08-1 |
|---|---|
Formule moléculaire |
C8H4BrFN2O2 |
Poids moléculaire |
259.03 g/mol |
Nom IUPAC |
6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14) |
Clé InChI |
BUTYZIYTRBVXJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=CN2N=C1C(=O)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


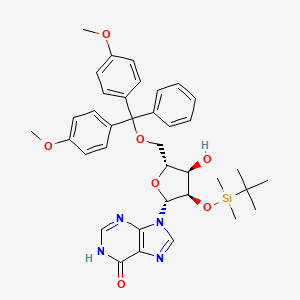
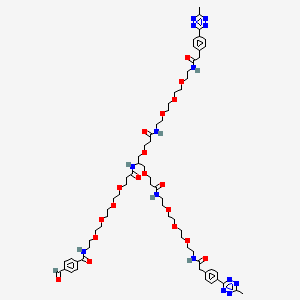
![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)


![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)


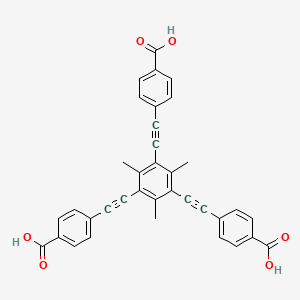
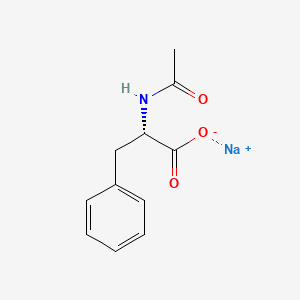
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
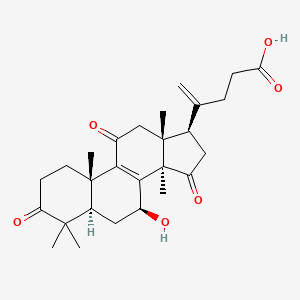
![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)

